molecular formula C22H16N6O B11440072 {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone

{4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone

Cat. No.: B11440072
M. Wt: 380.4 g/mol
InChI Key: HOHGCNJTJPQHOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the tetrazole ring. The final steps involve the benzoylation and the attachment of the 3-methylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a wide range of functionalized tetrazoloquinoxalines .

Scientific Research Applications

8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C22H16N6O

Molecular Weight

380.4 g/mol

IUPAC Name

[4-(3-methylanilino)tetrazolo[1,5-a]quinoxalin-8-yl]-phenylmethanone

InChI

InChI=1S/C22H16N6O/c1-14-6-5-9-17(12-14)23-21-22-25-26-27-28(22)19-13-16(10-11-18(19)24-21)20(29)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24)

InChI Key

HOHGCNJTJPQHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=N5

Origin of Product

United States

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